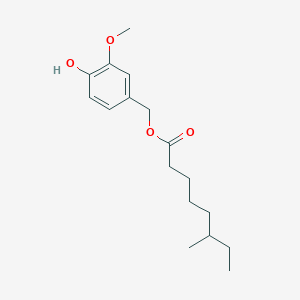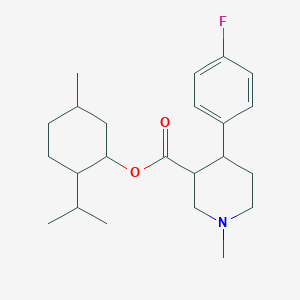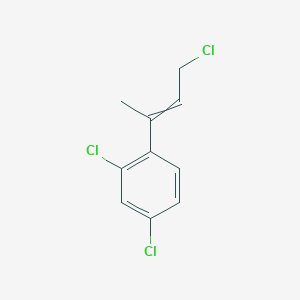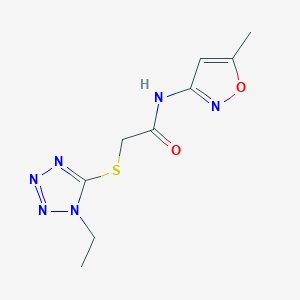![molecular formula C18H19ClO4S B12594119 Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate CAS No. 649569-74-4](/img/structure/B12594119.png)
Diethyl {[5-(4-chlorophenyl)thiophen-3-yl]methyl}propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} es un compuesto orgánico complejo que pertenece a la clase de derivados de tiofeno. El tiofeno es un anillo aromático de cinco miembros que contiene un átomo de azufre. Los compuestos que contienen anillos de tiofeno son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal, ciencia de materiales y aplicaciones industriales .
Métodos De Preparación
La síntesis del Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiofeno: Esto se puede lograr a través de la reacción de Gewald, que implica la condensación de azufre, un compuesto α-metilén carbonilo y un éster α-ciano.
Introducción del grupo clorofenilo: Este paso se puede realizar utilizando una reacción de acoplamiento de Suzuki-Miyaura, donde un derivado de ácido borónico del grupo clorofenilo se acopla con un derivado de tiofeno halogenado en presencia de un catalizador de paladio.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol para formar el éster de dietilo.
Los métodos de producción industrial pueden implicar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} experimenta diversas reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir para formar derivados de dihidrotiofeno utilizando agentes reductores como el hidruro de aluminio y litio.
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, dihidrotiofenos y varios derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
El Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas y como ligando en química de coordinación.
Mecanismo De Acción
El mecanismo de acción del Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} implica su interacción con varios objetivos moleculares y vías. Por ejemplo, su actividad antiinflamatoria se atribuye a la inhibición de las enzimas ciclooxigenasas, que desempeñan un papel clave en el proceso inflamatorio. Su actividad anticancerígena está relacionada con la inducción de apoptosis en células cancerosas a través de la activación de enzimas caspasas y la modulación de vías de señalización como la vía PI3K/Akt .
Comparación Con Compuestos Similares
El Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} se puede comparar con otros derivados de tiofeno, como:
Suprofeno: Un fármaco antiinflamatorio no esteroideo con un marco de tiofeno 2-sustituido.
Articaína: Un anestésico dental con una estructura de tiofeno 2,3,4-trisustituido.
La singularidad del Propanoato de dietilo {[5-(4-clorofenil)tiofen-3-il]metil} radica en su patrón de sustitución específico y la presencia del grupo clorofenilo, que confiere actividades biológicas y reactividad química distintas.
Propiedades
Número CAS |
649569-74-4 |
|---|---|
Fórmula molecular |
C18H19ClO4S |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
diethyl 2-[[5-(4-chlorophenyl)thiophen-3-yl]methyl]propanedioate |
InChI |
InChI=1S/C18H19ClO4S/c1-3-22-17(20)15(18(21)23-4-2)9-12-10-16(24-11-12)13-5-7-14(19)8-6-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Clave InChI |
NUQUUQUCFLMHLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CSC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{(1E)-N-[(1S)-1-Phenylethyl]ethanimidoyl}phenoxy)propan-1-ol](/img/structure/B12594044.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)

![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12594084.png)
![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)


![[4-(4-Fluorophenyl)azepan-4-yl]acetic acid](/img/structure/B12594111.png)
![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)
![Dimethyl[2-(prop-2-EN-1-YL)dec-1-EN-1-YL]alumane](/img/structure/B12594117.png)
